Glycine,N,N'-1,2-ethanediylbis[N-nitroso- (9CI)
Overview
Description
Glycine,N,N’-1,2-ethanediylbis[N-nitroso- (9CI)] is a chemical compound with the molecular formula C6H10N4O6 and a molecular weight of 234.17 g/mol . It is also known by other names such as N,N’-1,2-ethanediylbis[N-nitroso-glycine] and N,N’-dinitroso-ethylenediaminediacetic acid . This compound is characterized by the presence of nitroso groups attached to the glycine moieties, linked by an ethylene bridge.
Preparation Methods
The synthesis of Glycine,N,N’-1,2-ethanediylbis[N-nitroso- (9CI)] typically involves the reaction of ethylenediamine with glycine in the presence of nitrosating agents. The reaction conditions often include acidic or neutral pH to facilitate the formation of the nitroso groups . Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Glycine,N,N’-1,2-ethanediylbis[N-nitroso- (9CI)] undergoes various chemical reactions, including:
Oxidation: The nitroso groups can be oxidized to form nitro groups under strong oxidizing conditions.
Reduction: The nitroso groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitroso groups are replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents such as potassium permanganate . Major products formed from these reactions include nitro derivatives, amines, and substituted glycine derivatives .
Scientific Research Applications
Glycine,N,N’-1,2-ethanediylbis[N-nitroso- (9CI)] has several scientific research applications:
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of nitrosative stress and its impact on cellular functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for the synthesis of pharmacologically active compounds.
Mechanism of Action
The mechanism of action of Glycine,N,N’-1,2-ethanediylbis[N-nitroso- (9CI)] involves the interaction of its nitroso groups with various molecular targets. These interactions can lead to the formation of nitrosamines, which are known to have biological activity. The compound can also participate in redox reactions, influencing cellular redox balance and signaling pathways .
Comparison with Similar Compounds
Glycine,N,N’-1,2-ethanediylbis[N-nitroso- (9CI)] can be compared with other similar compounds such as:
Ethylenediamine-N,N’-diacetic acid (EDDA): Unlike Glycine,N,N’-1,2-ethanediylbis[N-nitroso- (9CI)], EDDA does not contain nitroso groups and is primarily used as a chelating agent.
N,N’-Ethylenediglycine: This compound is similar in structure but lacks the nitroso groups, making it less reactive in certain chemical reactions.
N,N’-Ethylenediaminediacetic acid: Similar to EDDA, this compound is used for its chelating properties and does not have the nitroso functionality.
The uniqueness of Glycine,N,N’-1,2-ethanediylbis[N-nitroso- (9CI)] lies in its nitroso groups, which impart distinct chemical reactivity and potential biological activity .
Properties
IUPAC Name |
2-[2-[carboxymethyl(nitroso)amino]ethyl-nitrosoamino]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O6/c11-5(12)3-9(7-15)1-2-10(8-16)4-6(13)14/h1-4H2,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCKQIHCLNGOCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)O)N=O)N(CC(=O)O)N=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20287917 | |
Record name | 2,2'-[ethane-1,2-diylbis(nitrosoimino)]diacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20287917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6943-40-4 | |
Record name | NSC53413 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53413 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2'-[ethane-1,2-diylbis(nitrosoimino)]diacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20287917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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